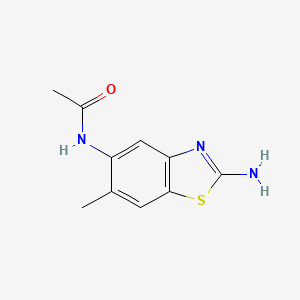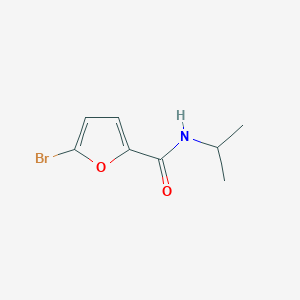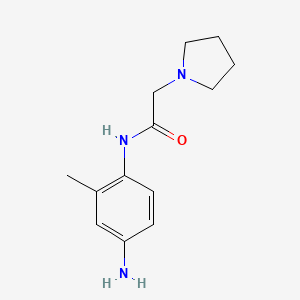
N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide
Übersicht
Beschreibung
“N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide” is a chemical compound with the CAS Number: 436090-52-7. Its molecular weight is 233.31 . The IUPAC name for this compound is N-(4-amino-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide .
Molecular Structure Analysis
The molecular formula of “N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide” is C13H19N3O . The InChI code for this compound is 1S/C13H19N3O/c1-10-8-11(14)4-5-12(10)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9,14H2,1H3,(H,15,17) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 164.20400, a density of 1.163g/cm3, a boiling point of 259.9ºC at 760mmHg, and a melting point of 141ºC . It also has a flash point of 111ºC .Wissenschaftliche Forschungsanwendungen
Application in Antibacterial Hydrogels
Specific Scientific Field
This application falls under the field of Biomedical Engineering and Material Science .
Summary of the Application
The compound is used in the development of Semi-IPN Silver Nanocomposite Hydrogels for antibacterial applications . These hydrogels are crosslinked three-dimensional polymer networks swollen with water or biological fluids in the presence of nanoparticles .
Methods of Application or Experimental Procedures
The hydrogels were prepared using a free radical polymerization technique. Silver nanoparticles were formed by the reduction of silver nitrate in semi-IPN hydrogels with sodium borohydrate at room temperature . The formation of silver nanoparticles in hydrogels was characterized using UV-visible spectroscopy, thermogravimetrical analysis, X-ray diffractometry, scanning electron microscopy, and transmission electron microscopy .
Results or Outcomes
The SEM images indicated the formation of a group of silver nanoparticles with a size range of 10–20 nm. The sizes of silver nanoparticles were also supported by transmission electron microscopy results . The semi-IPN silver nanocomposite hydrogels reported here might be a potentially smart material in the range of applications of antibacterial activity .
Safety And Hazards
“N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide” is an irritant. It can cause eye irritation, skin irritation, and may be harmful if absorbed through the skin. It may cause irritation of the digestive tract and may be harmful if swallowed. It can also cause respiratory tract irritation and may be harmful if inhaled .
Eigenschaften
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-8-11(14)4-5-12(10)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9,14H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMMOWLGEFIAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357665 | |
| Record name | N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665304 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide | |
CAS RN |
436090-52-7 | |
| Record name | N-(4-Amino-2-methylphenyl)-1-pyrrolidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436090-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1270496.png)

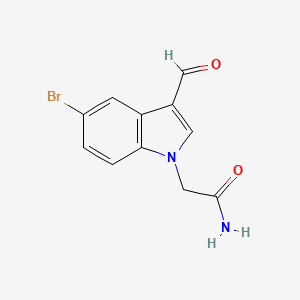
![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)


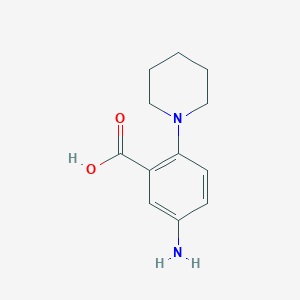

![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)

